N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is a sophisticated chemical compound that has garnered attention in various scientific fields. Its structure comprises a cyclohexyl ring, a fluoro-substituted benzothiadiazole moiety, and an acetamide group, making it a compound of interest for research and application in chemistry, biology, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide typically involves:
Formation of the benzothiadiazole core: This involves the reaction of 4-fluoro-2-nitroaniline with sulfur and subsequent cyclization.
Substitution reactions: The acetamide group is introduced through nucleophilic substitution reactions.
Cyclohexylation: Cyclohexyl groups are usually introduced via Grignard or similar organometallic reactions.
Industrial Production Methods: On an industrial scale, optimized protocols involve using high-efficiency catalytic systems and continuous flow reactors to enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, often mediated by strong oxidizing agents, to modify the benzothiadiazole ring.
Reduction: Reduction reactions, typically employing reducing agents like sodium borohydride, can alter the acetamide functionality.
Substitution: Electrophilic or nucleophilic substitution reactions occur primarily at the fluoro- and cyclohexyl-substituted positions.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallics.
Major Products Formed: The major products depend on the specific reaction and conditions but generally include various derivatives with modified functional groups enhancing the compound's reactivity and application potential.
Scientific Research Applications
N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide has notable applications across several fields:
Chemistry: As an intermediate in the synthesis of complex molecules.
Biology: In the design of bioactive compounds and pharmaceutical research.
Medicine: Potential therapeutic agents, particularly in oncology and neurology.
Industry: Utilized in material science for developing advanced polymers and coatings.
Mechanism of Action
The exact mechanism of action is often highly specific to its application:
Molecular Targets: Interacts with biological macromolecules like enzymes or receptors.
Pathways Involved: Influences pathways such as kinase signaling, oxidative stress responses, or DNA replication mechanisms.
Comparison with Similar Compounds
N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is unique due to its specific structural motifs, making it more versatile in certain reactions compared to:
Benzothiadiazole derivatives: Which may lack the specific functionality introduced by the cyclohexyl and acetamide groups.
Fluoro-substituted compounds: Offering enhanced stability and reactivity.
Cyclohexyl analogs: Providing steric bulk that influences interaction with other molecules.
Similar Compounds
6-fluoro-3-methylbenzothiadiazole derivatives
Cyclohexyl-amine based acetamides
Other N-substituted benzothiadiazole compounds
Properties
IUPAC Name |
N-cyclohexyl-2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3S/c1-18-13-8-7-11(16)9-14(13)19(23(18,21)22)10-15(20)17-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMITJMEUQHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.